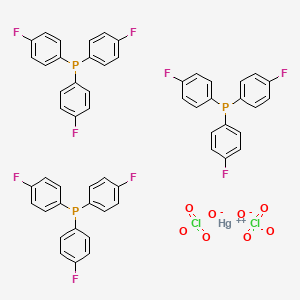amino}prop-2-enal CAS No. 89816-30-8](/img/structure/B14397646.png)
3-{[(4-Nitrophenyl)methyl](phenyl)amino}prop-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{(4-Nitrophenyl)methylamino}prop-2-enal is an organic compound that features a nitrophenyl group, a phenyl group, and an amino group attached to a prop-2-enal backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(4-Nitrophenyl)methylamino}prop-2-enal typically involves the reaction of 4-nitrobenzyl chloride with aniline to form 4-nitrobenzyl aniline. This intermediate is then subjected to a condensation reaction with acrolein under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-{(4-Nitrophenyl)methylamino}prop-2-enal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and aldehyde derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Nitrobenzaldehyde derivatives.
Reduction: Aminobenzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
3-{(4-Nitrophenyl)methylamino}prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-{(4-Nitrophenyl)methylamino}prop-2-enal involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The compound can also form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function and activity.
類似化合物との比較
Similar Compounds
4-Nitrobenzyl chloride: A precursor in the synthesis of 3-{(4-Nitrophenyl)methylamino}prop-2-enal.
Aniline: Another precursor used in the synthesis.
Acrolein: A key reactant in the condensation reaction.
Uniqueness
3-{(4-Nitrophenyl)methylamino}prop-2-enal is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research.
特性
CAS番号 |
89816-30-8 |
|---|---|
分子式 |
C16H14N2O3 |
分子量 |
282.29 g/mol |
IUPAC名 |
3-[N-[(4-nitrophenyl)methyl]anilino]prop-2-enal |
InChI |
InChI=1S/C16H14N2O3/c19-12-4-11-17(15-5-2-1-3-6-15)13-14-7-9-16(10-8-14)18(20)21/h1-12H,13H2 |
InChIキー |
KPTMVYGJKHNXCB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(CC2=CC=C(C=C2)[N+](=O)[O-])C=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


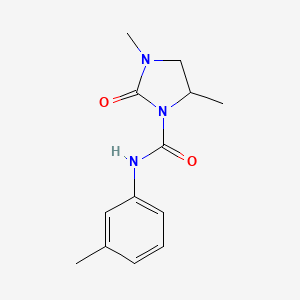
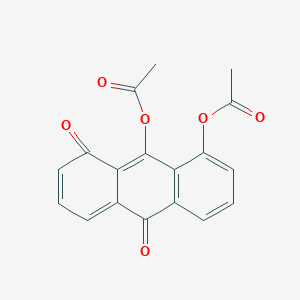
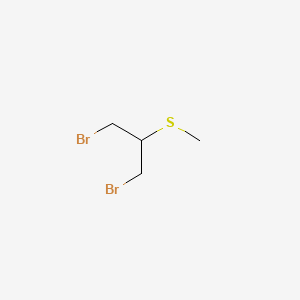
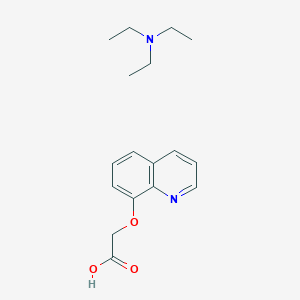
![(Propane-1,3-diyl)bis[diethyl(phenyl)phosphanium] dibromide](/img/structure/B14397607.png)
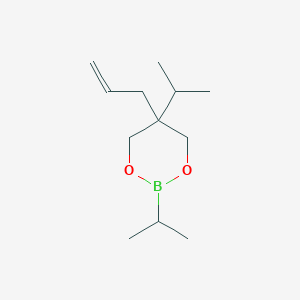
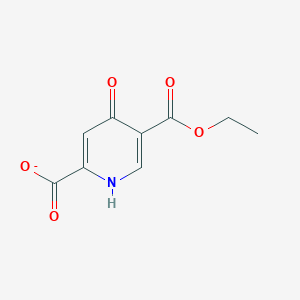
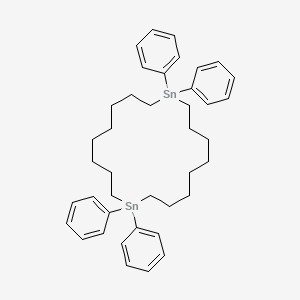

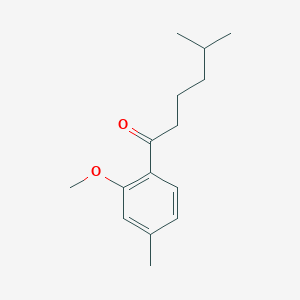
![5-Methyl-2-azabicyclo[3.2.2]non-1-ene](/img/structure/B14397633.png)

![3-[2-(3-Methylphenoxy)ethyl]aniline](/img/structure/B14397643.png)
